5-ethenyl-2,3-dimethylpyridine

Description

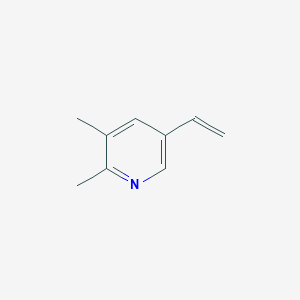

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-ethenyl-2,3-dimethylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N/c1-4-9-5-7(2)8(3)10-6-9/h4-6H,1H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKLNVHRUXQQEII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1C)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113989-09-6 | |

| Record name | 5-ethenyl-2,3-dimethylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reaction Mechanisms and Chemical Reactivity of 5 Ethenyl 2,3 Dimethylpyridine

Mechanistic Investigations of 5-Ethenyl-2,3-dimethylpyridine Synthesis

The synthesis of substituted pyridines like this compound can be accomplished through various routes, often involving the construction of the heterocyclic ring from acyclic precursors or the modification of an existing pyridine (B92270) ring. The mechanisms underlying these transformations are critical for optimizing reaction conditions and achieving desired yields.

The formation of the pyridine ring often involves condensation reactions, such as the Claisen-Schmidt or Knoevenagel condensations, followed by cyclization. nih.govresearchgate.net In the context of pyridine synthesis, these reactions typically involve the reaction of aldehydes or ketones with ammonia (B1221849) or amines. For instance, the gas-phase condensation of propionaldehyde (B47417) with ammonia is a foundational industrial method for producing related alkylpyridines.

The mechanism can be conceptualized in several stages. First, an aldol-type condensation occurs between enolates or enamines (derived from aldehydes/ketones and ammonia) to build a carbon chain. This is followed by an intramolecular cyclization to form a dihydropyridine (B1217469) intermediate. The specific pathway and intermediates can be influenced by catalysts and reaction conditions. nih.gov For example, computational studies on the cyclization of 3,5-diacetyl-2,6-dimethylpyridine (B1595985) show that protonation of the pyridine nitrogen increases the acidity of the methyl groups, facilitating enolization and subsequent cyclization reactions. nih.govresearchgate.net

Table 1: Key Condensation Reactions in Pyridine Ring Synthesis

| Reaction Name | Reactants | Key Feature |

|---|---|---|

| Claisen-Schmidt Condensation | Aldehyde/Ketone + another carbonyl compound | Base or acid-catalyzed condensation to form α,β-unsaturated ketones. researchgate.net |

| Knoevenagel Condensation | Carbonyl compound + active methylene (B1212753) compound | Involves a nucleophilic addition of the active methylene compound to the carbonyl group. nih.gov |

| Hantzsch Pyridine Synthesis | Aldehyde + 2 equiv. β-ketoester + ammonia | A multicomponent reaction forming a dihydropyridine, which is subsequently oxidized. |

| Chichibabin Pyridine Synthesis | Aldehydes/Ketones + ammonia | Condensation reaction at high temperatures over a catalyst to form the pyridine ring. |

A crucial step in many pyridine syntheses is the final aromatization of a dihydropyridine or other saturated heterocyclic intermediate. This is typically achieved through a dehydrogenation reaction, which involves the removal of hydrogen to form the stable aromatic pyridine ring.

One direct method to synthesize this compound is through the gas-phase dehydrogenation of its precursor, 5-ethyl-2,3-dimethylpyridine (B13856734). This process is often conducted at high temperatures over a metal oxide catalyst. The mechanism involves the elimination of a β-hydrogen from the ethyl group to introduce the double bond of the ethenyl moiety.

Reaction Parameters for Dehydrogenation of 5-Ethyl-2,3-dimethylpyridine

| Parameter | Value |

|---|---|

| Catalyst | Cr₂O₃/Al₂O₃ |

| Temperature | 450°C |

| Conversion | 65% |

| Selectivity | 91% |

The catalyst facilitates the cleavage of C-H bonds, leading to the formation of the alkene and molecular hydrogen. This aromatization step is thermodynamically driven by the formation of the stable, conjugated pyridine ring system.

Rearrangement reactions can play a significant role in the complex synthesis of substituted pyridines from acyclic precursors. The Cope rearrangement, a thermally induced wikipedia.orgwikipedia.org-sigmatropic rearrangement of a 1,5-diene, is one such reaction. wikipedia.orgmasterorganicchemistry.com While a classic example in organic chemistry, its application in forming aromatic systems, known as the aromatic Cope rearrangement, is also documented. nih.govorganic-chemistry.org

In the synthesis of related alkylpyridines, such as 2-ethyl-3,5-dimethylpyridine (B72401) from N-propylidenepropenylamine, a proposed mechanism involves a series of transformations including disproportionation and a Cope rearrangement, followed by dehydrogenation to yield the final aromatic product. The aza-Cope rearrangement, a variant involving a nitrogen atom in the 1,5-diene system, is particularly relevant to the synthesis of nitrogen-containing heterocycles. researchgate.net These rearrangements are concerted pericyclic reactions that proceed through a cyclic, six-membered transition state, often in a chair-like conformation. wikipedia.orgmasterorganicchemistry.com

Reactivity of the Ethenyl Moiety

The ethenyl (vinyl) group attached to the 2,3-dimethylpyridine ring at the 5-position introduces a site of unsaturation, which significantly influences the molecule's reactivity. This group is susceptible to addition reactions and polymerization.

The vinyl group of this compound makes it a suitable monomer for polymerization reactions. pipzine-chem.com Radical polymerization is a common method for converting vinyl monomers into long polymer chains and proceeds via a chain reaction mechanism involving three key steps:

Initiation: A radical initiator (e.g., AIBN or benzoyl peroxide) decomposes upon heating or UV irradiation to form free radicals. These radicals then add to the double bond of a monomer molecule, creating a new, larger radical.

Propagation: The newly formed monomer radical adds to the double bond of another monomer molecule. This process repeats, rapidly extending the polymer chain.

Termination: The growth of the polymer chain is halted when two radicals react with each other. This can occur through combination (two chains joining) or disproportionation (one radical abstracting a hydrogen from another to form a stable polymer and an unsaturated polymer).

The resulting polymer, poly(this compound), would possess a hydrocarbon backbone with substituted pyridine rings as pendant groups, potentially leading to materials with unique thermal or conductive properties. pipzine-chem.com

The double bond of the ethenyl group is an electron-rich center, making it reactive towards electrophiles. In an electrophilic addition reaction, an electrophile (E⁺) attacks the π-bond, forming a carbocation intermediate. This intermediate is then attacked by a nucleophile (Nu⁻) to give the final addition product. The regioselectivity of this addition is governed by Markovnikov's rule, where the electrophile adds to the carbon atom of the double bond that results in the more stable carbocation. The electron-donating methyl groups and the electron-withdrawing nature of the pyridine ring influence the stability of this intermediate.

Conversely, while alkenes are not typically reactive towards nucleophiles, the vinyl group in this molecule can undergo nucleophilic addition under certain conditions. The pyridine ring is an electron-withdrawing heterocycle, which can decrease the electron density of the conjugated ethenyl group, making it susceptible to attack by strong nucleophiles in a process analogous to a Michael addition. This reactivity would be further enhanced if the pyridine nitrogen were quaternized to form a pyridinium (B92312) salt, which significantly increases the electron-withdrawing effect on the ring and its substituents. nih.gov

Table 2: Potential Addition Reactions at the Ethenyl Group

| Reaction Type | Reagent Example | Expected Product |

|---|---|---|

| Electrophilic Addition | HBr (Hydrobromination) | 5-(1-bromoethyl)-2,3-dimethylpyridine |

| Electrophilic Addition | H₂O/H⁺ (Hydration) | 5-(1-hydroxyethyl)-2,3-dimethylpyridine |

| Nucleophilic Addition | R₂CuLi (Gilman reagent) | Conjugate addition product (after protonation) |

Cross-Coupling Reactions Involving the Ethenyl Substituent

The ethenyl (vinyl) group of this compound serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in constructing more complex molecular architectures.

Heck Reaction: The Heck reaction involves the coupling of the vinyl group with aryl or vinyl halides. organic-chemistry.org While specific studies on this compound are not extensively detailed in the provided results, the reactivity of vinylpyridines in general suggests its utility. For instance, 2-vinylpyridine (B74390) reacts with phenylmercuric chloride in the presence of lithium chloropalladite. oup.com Similarly, oxidative Heck reactions of vinyl pyridines with aryl boronic acids have been developed, yielding aryl vinyl pyridine products. researchgate.net A ligand-free palladium-catalyzed oxidative Heck reaction has also been reported for 4-vinylpyridine (B31050) with arylboronic acids. researchgate.net These methodologies suggest that this compound could undergo similar transformations to yield substituted styrylpyridine derivatives.

Suzuki-Miyaura Coupling: This reaction couples the vinyl group with organoboron compounds. N-vinylpyridinium tetrafluoroborate (B81430) salts have been shown to be effective electrophilic coupling partners in Suzuki reactions with a wide range of boronic acids. nih.gov This indicates the potential for activating the vinyl group of this compound for Suzuki-Miyaura coupling. The reaction is a powerful tool for creating C(sp²)–C(sp²) bonds and is widely used in the synthesis of biaryls and conjugated systems. wikipedia.org Poly(4-vinylpyridine)-supported palladium catalysts have been shown to be effective in Suzuki-Miyaura coupling reactions. thieme-connect.comexpresspolymlett.com

Sonogashira Coupling: This reaction forms a carbon-carbon bond between the terminal alkyne of the vinyl group and an aryl or vinyl halide. synarchive.comlibretexts.orgwikipedia.org Poly-4-vinylpyridine has been used as a support for CuPd bimetallic catalysts in Sonogashira reactions, demonstrating high catalytic activity. nih.govopenaccessrepository.it This suggests that the vinyl group in this compound could be a suitable substrate for Sonogashira coupling to introduce alkynyl moieties.

Stille Coupling: The Stille reaction involves the coupling of the vinyl group with organotin compounds. organic-chemistry.orgopenochem.orgnrochemistry.comlibretexts.orgwikipedia.org This reaction is known for its tolerance of a wide variety of functional groups. The vinyl group of this compound can act as the electrophilic partner, reacting with various organostannanes in the presence of a palladium catalyst.

The following table summarizes the key features of these cross-coupling reactions as they could apply to the ethenyl substituent of this compound.

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Resulting Bond |

| Heck Reaction | Aryl/Vinyl Halide | Pd(OAc)₂, Pd(PPh₃)₄ | C(sp²)–C(sp²) |

| Suzuki-Miyaura Coupling | Organoboron Compound | Pd(PPh₃)₄, PdCl₂(dppf) | C(sp²)–C(sp²) |

| Sonogashira Coupling | Terminal Alkyne | Pd(PPh₃)₄/CuI | C(sp)–C(sp²) |

| Stille Coupling | Organotin Compound | Pd(PPh₃)₄ | C(sp²)–C(sp²) |

Reactivity of the Pyridine Ring

Electrophilic Aromatic Substitution on the Pyridine Nucleus, Considering Steric and Electronic Effects of Substituents

Electrophilic aromatic substitution (SEAr) on the pyridine ring is generally less facile than on benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic attack. wikipedia.org The nitrogen atom can also be protonated or coordinate to a Lewis acid catalyst, further deactivating the ring. wikipedia.org

In this compound, the two methyl groups at the 2- and 3-positions and the ethenyl group at the 5-position are electron-donating groups, which should activate the pyridine ring towards electrophilic attack compared to unsubstituted pyridine. The activating effect of alkyl groups is most pronounced at the ortho and para positions relative to them. However, steric hindrance from the substituents at the 2-, 3-, and 5-positions will significantly influence the regioselectivity of the reaction.

Nitration: Direct nitration of pyridine and its derivatives is often challenging, resulting in low yields. rsc.org For instance, nitration of pyridine with nitric acid or mixed acid typically gives poor results. researchgate.net Alternative methods, such as nitration with dinitrogen pentoxide (N₂O₅), have been developed. researchgate.netrsc.org In the case of this compound, the directing effects of the three substituents would need to be considered. The 2,3-dimethyl substitution pattern would sterically hinder attack at the 4-position. The ethenyl group at the 5-position would direct an incoming electrophile to the 2- and 4-positions. Considering the combined electronic and steric effects, electrophilic attack, if it occurs, would be most likely at the 4- or 6-position, with the 4-position being more electronically favored but potentially sterically hindered.

Halogenation: Similar to nitration, direct halogenation of pyridine can be difficult. The presence of activating alkyl groups in this compound would facilitate this reaction. However, the regioselectivity would again be governed by the interplay of electronic and steric factors.

The following table outlines the expected directing effects and steric hindrance for electrophilic aromatic substitution on this compound.

| Position | Electronic Effects of Substituents | Steric Hindrance | Predicted Reactivity |

| 4 | Activated by 3-Me and 5-ethenyl | Hindered by 3-Me and 5-ethenyl | Possible, but sterically hindered |

| 6 | Activated by 5-ethenyl | Less hindered | Potentially favorable |

Nucleophilic Aromatic Substitution on Activated Pyridine Derivatives

Nucleophilic aromatic substitution (SNAr) on the pyridine ring is generally favored, particularly at the 2-, 4-, and 6-positions, especially when a good leaving group is present and the ring is activated by electron-withdrawing groups. For this compound itself, which has electron-donating substituents, SNAr is unlikely.

However, if the pyridine ring is activated, for example by N-oxidation to form the corresponding pyridine N-oxide, nucleophilic attack becomes more feasible. The N-oxide group is strongly activating towards nucleophilic attack at the 2- and 4-positions. In the case of this compound-N-oxide, nucleophilic attack would be directed to the 2-, 4-, and 6-positions. The presence of the methyl group at the 2-position would likely disfavor attack at that site due to steric hindrance. Therefore, nucleophilic attack would be most probable at the 4- and 6-positions.

Oxidation Pathways of Alkyl Side Chains and the Pyridine Nitrogen

The alkyl (methyl and ethenyl) side chains and the pyridine nitrogen of this compound are susceptible to oxidation.

Oxidation of Alkyl Side Chains: The methyl groups can be oxidized to carboxylic acids under strong oxidizing conditions. The ethenyl group is also susceptible to oxidation, which can lead to cleavage of the double bond to form a carboxylic acid or an aldehyde, or epoxidation to form an epoxide, depending on the oxidizing agent used.

Oxidation of the Pyridine Nitrogen: The nitrogen atom of the pyridine ring can be readily oxidized to form the corresponding N-oxide using reagents such as hydrogen peroxide or peroxy acids. This transformation significantly alters the electronic properties of the pyridine ring, making it more susceptible to both electrophilic and nucleophilic attack at different positions.

Reduction Reactions Targeting the Pyridine Ring

The pyridine ring of this compound can be reduced to the corresponding piperidine (B6355638) derivative.

Catalytic Hydrogenation: This is a common method for the reduction of pyridine rings. Catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or rhodium on carbon (Rh/C) are typically used under hydrogen pressure. rsc.org For vinylpyridines, catalytic hydrogenation can also reduce the vinyl group to an ethyl group. acs.orgmdpi.com For example, the electrocatalytic hydrogenation of 2-vinylpyridine results in the reduction of both the aromatic ring and the double bond to yield 2-ethylpiperidine. acs.org Therefore, the catalytic hydrogenation of this compound would be expected to yield 5-ethyl-2,3-dimethylpiperidine. Selective hydrogenation of the pyridine ring without affecting the vinyl group would require careful selection of the catalyst and reaction conditions.

The following table summarizes the expected products from the hydrogenation of this compound under different conditions.

| Catalyst | Conditions | Expected Major Product |

| Pd/C, H₂ | Mild pressure and temperature | 5-Ethyl-2,3-dimethylpyridine |

| Rh/C, H₂ | Higher pressure and temperature | 5-Ethyl-2,3-dimethylpiperidine |

| Rh₂O₃, H₂ | Mild conditions | 5-Ethyl-2,3-dimethylpiperidine rsc.org |

Thermal and Photochemical Behavior of this compound

The thermal and photochemical behavior of this compound is largely dictated by the presence of the ethenyl group and the pyridine ring.

Thermal Behavior: The ethenyl group makes the molecule susceptible to thermal polymerization. At elevated temperatures, radical polymerization can occur, leading to the formation of poly(this compound). The stability of the pyridine ring itself is high, and it typically requires very high temperatures to undergo decomposition.

Photochemical Behavior: The vinyl group can undergo photochemical reactions, such as [2+2] cycloadditions, upon exposure to UV light. The pyridine ring can also participate in photochemical reactions, although this is less common. The specific photochemical behavior would depend on the wavelength of light used and the presence of any photosensitizers. The polymerization of vinylpyridines can also be initiated photochemically.

Pyrolysis and Decomposition Pathways

The thermal decomposition of pyridine and its derivatives often proceeds through radical pathways, particularly at elevated temperatures. For pyridine itself, the process is initiated by the formation of pyridyl radicals. rsc.org Subsequent reactions can lead to the opening of the pyridine ring, forming open-chain radicals that then decompose into smaller, stable gaseous products. rsc.org In the case of substituted pyridines, the nature and position of the substituents can significantly influence the decomposition mechanism and the resulting products.

While specific pyrolysis studies on this compound are not extensively documented, analogies can be drawn from related structures. The pyrolysis of pyridine is known to be initiated by the formation of pyridyl radicals, which can then undergo ring-opening. rsc.org For substituted pyridines, the decomposition pathways are influenced by the nature of the substituents. It is plausible that the pyrolysis of this compound would involve the initial cleavage of bonds at the substituent groups or within the pyridine ring, influenced by the presence of the electron-donating methyl groups and the reactive ethenyl group. The decomposition of poly-2-vinylpyridine composites has also been studied, with reaction mechanisms being proposed, suggesting that the vinyl group is a key site for thermal reactions.

The following table summarizes potential initial steps in the pyrolysis of this compound based on general principles of organic molecule decomposition and studies of related compounds.

| Potential Initial Pyrolysis Step | Description |

| Homolytic C-C Bond Cleavage | The bond between the pyridine ring and the ethenyl group, or the bonds of the methyl groups, could break to form radical species. |

| Pyridine Ring Opening | Following the formation of a pyridyl radical, the aromatic ring could open to form various unsaturated, open-chain nitrogen-containing compounds. rsc.org |

| Ethenyl Group Reactions | The ethenyl group could undergo polymerization or other reactions at high temperatures, leading to the formation of larger molecules or char. |

It is important to note that these are hypothesized pathways based on the behavior of similar compounds, and experimental studies would be needed to confirm the specific decomposition products and mechanisms for this compound.

UV Irradiation Induced Reactions and Radical Intermediate Generation

The photochemical behavior of vinylpyridines is characterized by a variety of reactions, including cycloadditions and ring-opening, often involving radical intermediates. Upon UV irradiation, aromatic compounds like pyridine can absorb energy and be excited to higher electronic states, leading to chemical transformations. mdpi.com

For vinylpyridines, photochemical [2+2]-cycloaddition reactions have been reported, where the vinyl group reacts with another alkene to form a cyclobutane (B1203170) ring. nih.govacs.org This type of reaction often proceeds through a triplet excited state and can be influenced by the presence of photosensitizers. nih.gov

Furthermore, UV irradiation of poly(4-vinyl pyridine) in the presence of pyridine has been shown to induce the opening of the pyridine ring, resulting in the formation of 5-amino-2,4-pentadienals. mdpi.com This process suggests that the pyridine ring itself is susceptible to photochemical reactions, which could be a potential reaction pathway for this compound. The generation of radical species is a key aspect of these photochemical processes. mdpi.com

The likely radical intermediates generated during the UV irradiation of this compound are summarized in the table below.

| Radical Intermediate | Potential Generation Pathway |

| Pyridyl Radical | Homolytic cleavage of a C-H bond on the pyridine ring or a C-C bond of a substituent. |

| Vinyl Radical | Addition of a radical species to the ethenyl group or abstraction of a hydrogen atom from the ethenyl group. |

| Open-Chain Amino-dienal Radical | Following UV-induced ring-opening of the pyridine moiety, as observed in related compounds. mdpi.com |

The specific photochemical products and the efficiency of radical generation would depend on factors such as the wavelength of UV light, the presence of other reactive species, and the solvent.

Kinetic Studies of Key Reactions Involving this compound

Kinetic studies provide valuable insights into the rates and mechanisms of chemical reactions. While specific kinetic data for reactions involving this compound are limited in the publicly available literature, studies on related dimethylpyridines and vinylpyridines can offer a basis for understanding its reactivity.

Pulse radiolysis studies on 2,4-, 2,6-, and 3,5-dimethylpyridines have shown that they exhibit high reactivity towards hydroxyl (•OH) radicals, with rate constants in the order of 10⁹ dm³ mol⁻¹ s⁻¹. core.ac.uk The reactions of these dimethylpyridines with the sulfate (B86663) radical anion (SO₄•⁻) were found to be slightly slower. core.ac.uk These findings suggest that this compound would also be highly reactive towards strong oxidizing radicals, with the reaction rate being influenced by the presence of the electron-donating methyl and ethenyl groups.

Kinetic studies on the reactions of cycloplatinated(II) complexes with 2-vinylpyridine have also been conducted, focusing on the oxidative addition of methyl iodide. nih.gov These studies revealed an Sₙ2 mechanism, with the rate of reaction being dependent on the nature of the phosphine (B1218219) ligands on the platinum center. nih.gov While not directly measuring the reactivity of the vinylpyridine as a reactant in a typical organic transformation, this research provides insight into its coordination chemistry and how electronic effects can influence reaction rates. nih.gov

The following table outlines the expected relative reactivity of this compound in different types of reactions based on general chemical principles and data from analogous compounds.

| Reaction Type | Expected Reactivity | Influencing Factors |

| Electrophilic Addition to Ethenyl Group | High | The ethenyl group is activated by the electron-donating pyridine ring and methyl groups. |

| Radical Addition to Ethenyl Group | High | The double bond is susceptible to attack by radical species. |

| Electrophilic Aromatic Substitution | Moderate to High | The pyridine ring is activated by the alkyl and vinyl substituents, though the nitrogen atom is deactivating. |

| Oxidation | High | The pyridine nitrogen and the ethenyl group are potential sites for oxidation. |

Further experimental kinetic studies are necessary to quantify the reaction rates and elucidate the detailed mechanisms of reactions involving this compound.

Derivatization and Functional Group Transformations

Functionalization of the Ethenyl Group for Advanced Structures

The ethenyl group of 5-ethenyl-2,3-dimethylpyridine serves as a versatile handle for a variety of chemical transformations to build advanced molecular architectures. This vinyl substituent can readily participate in addition reactions, polymerization, and oxidation, allowing for the introduction of a wide range of functional groups. For instance, hydroboration-oxidation can convert the ethenyl group into a primary alcohol, providing a site for further esterification or etherification. Epoxidation of the double bond, followed by ring-opening reactions, can lead to the formation of diols and amino alcohols, which are valuable precursors for various biologically active compounds.

Furthermore, the ethenyl group can undergo polymerization to form polyvinylpyridines. These polymers and their copolymers have applications in various fields, including as catalysts, resins, and in the development of functional materials. The reactivity of the vinyl group also allows for its participation in powerful carbon-carbon bond-forming reactions such as the Heck and Suzuki coupling reactions, enabling the extension of the carbon skeleton and the synthesis of complex molecules with potential applications in materials science and pharmaceuticals.

Selective Derivatization of the Pyridine (B92270) Ring

The pyridine ring of this compound, while aromatic, possesses a different reactivity profile compared to benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. However, the presence of the activating methyl and ethenyl groups influences the regioselectivity of electrophilic substitution reactions.

Halogenation of the pyridine ring introduces a versatile functional group that can be further modified through various cross-coupling reactions. The directing effects of the substituents on the pyridine ring play a crucial role in determining the position of halogenation. For related dimethylpyridines, chlorination has been shown to primarily yield the 4-chloro substituted product due to the combined steric and electronic effects of the alkyl groups. This halogenated intermediate can then be utilized in palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, to introduce new carbon-carbon or carbon-heteroatom bonds. These reactions are instrumental in the synthesis of complex heteroaryl compounds. For example, Suzuki cross-coupling with boronic acids can introduce aryl or heteroaryl substituents, leading to the formation of biaryl structures. nih.gov

Table 1: Examples of Cross-Coupling Reactions on Halogenated Pyridines

| Coupling Reaction | Reactant 1 | Reactant 2 | Catalyst | Product Type |

| Suzuki Coupling | Halogenated Pyridine | Arylboronic Acid | Pd(PPh₃)₄ | Aryl-substituted Pyridine |

| Heck Coupling | Halogenated Pyridine | Alkene | Pd(OAc)₂ | Alkenyl-substituted Pyridine |

| Sonogashira Coupling | Halogenated Pyridine | Terminal Alkyne | Pd(PPh₃)₂Cl₂/CuI | Alkynyl-substituted Pyridine |

Nitration of the pyridine ring is an important transformation for introducing a nitrogen-containing functional group. The reaction is typically carried out using a mixture of nitric acid and sulfuric acid. The position of nitration is influenced by the activating and directing effects of the existing substituents. For substituted pyridines, nitration can lead to a mixture of isomers, with the regioselectivity being dependent on reaction conditions. researchgate.net

The resulting nitro group can then be readily reduced to an amino group. This reduction can be achieved using various reagents, such as iron in acidic medium or catalytic hydrogenation. researchgate.net The amino group is a highly versatile functional group that can be further derivatized. For example, it can be diazotized and converted to a variety of other substituents, or it can undergo acylation or alkylation to form amides and substituted amines, respectively. This sequence of nitration followed by reduction provides a valuable route to amino-substituted pyridines, which are important building blocks in medicinal chemistry.

Direct alkylation and acylation of the pyridine ring, typically Friedel-Crafts type reactions, are generally challenging due to the deactivating effect of the nitrogen atom. However, the presence of activating alkyl groups in this compound can facilitate such reactions under specific conditions. These reactions often require strong Lewis acid catalysts and can lead to a mixture of products.

Alternatively, functionalization can be achieved through lithiation of the pyridine ring followed by reaction with an electrophile. The position of lithiation is directed by the substituents on the ring. The resulting organolithium species can then react with a variety of electrophiles, such as alkyl halides or acyl chlorides, to introduce alkyl or acyl groups with high regioselectivity. This method provides a more controlled approach to the alkylation and acylation of the pyridine nucleus compared to classical electrophilic substitution.

Regioselectivity in Functionalization and Its Control

Controlling the regioselectivity of functionalization is paramount in the synthesis of well-defined derivatives of this compound. The outcome of electrophilic substitution on the pyridine ring is governed by a complex interplay of electronic and steric effects of the substituents. The electron-donating methyl and ethenyl groups activate the ring towards electrophilic attack, primarily at the positions ortho and para to them. However, steric hindrance from the methyl groups at the 2- and 3-positions can disfavor substitution at adjacent positions.

For reactions involving the ethenyl group, the choice of reagents and reaction conditions can influence the outcome. For example, in hydroboration-oxidation, the use of bulky boranes can enhance the selectivity for the anti-Markovnikov addition product. In transition metal-catalyzed reactions, the nature of the catalyst and ligands can play a crucial role in determining the regioselectivity of the transformation. Understanding and manipulating these directing effects are essential for the rational design and synthesis of specific isomers of functionalized this compound derivatives. acs.org

Table 2: Summary of Functional Group Transformations

| Reaction Type | Reagents | Functional Group Introduced |

| Halogenation | Cl₂, FeCl₃ | -Cl |

| Nitration | HNO₃, H₂SO₄ | -NO₂ |

| Reduction of Nitro Group | Fe, HCl or H₂, Pd/C | -NH₂ |

| Suzuki Coupling | Arylboronic acid, Pd catalyst | -Aryl |

| Alkylation (via lithiation) | n-BuLi, then R-X | -R (Alkyl) |

| Acylation (via lithiation) | n-BuLi, then RCOCl | -COR (Acyl) |

Polymerization Science and Applications of 5 Ethenyl 2,3 Dimethylpyridine

Homopolymerization of 5-Ethenyl-2,3-dimethylpyridine

The vinyl group of this compound allows it to undergo polymerization through various radical mechanisms, including both controlled and conventional free-radical pathways.

Controlled Radical Polymerization (e.g., ATRP) Strategies

Controlled radical polymerization (CRP) techniques are pivotal for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (low dispersity, Đ), and complex architectures. Atom Transfer Radical Polymerization (ATRP) is a prominent CRP method that has been successfully applied to the polymerization of vinylpyridines.

For the polymerization of this compound via ATRP, a typical system would involve the monomer, an initiator with a transferable halogen atom (e.g., an alkyl halide), and a transition metal complex as a catalyst (commonly copper-based) with a suitable ligand. The equilibrium between active (radical) and dormant (halide-capped) species, governed by the catalyst, allows for controlled chain growth.

The electron-donating methyl and ethyl groups on the pyridine (B92270) ring of this compound are expected to increase the electron density on the vinyl group, potentially influencing the polymerization kinetics. The selection of the ligand for the copper catalyst is crucial to modulate the catalyst activity and prevent side reactions, such as the quaternization of the pyridine nitrogen by the initiator or the growing polymer chain.

Table 1: Illustrative ATRP Conditions for Vinylpyridine Monomers (Analogous Systems)

| Monomer | Initiator | Catalyst/Ligand | Solvent | Temperature (°C) | Resulting Polymer Đ |

|---|---|---|---|---|---|

| 4-Vinylpyridine (B31050) | Ethyl α-bromoisobutyrate | CuBr/TPMA* | Toluene (B28343) | 50 | 1.10 - 1.30 |

| 2-Vinylpyridine (B74390) | Methyl α-bromophenylacetate | CuBr/PMDETA** | 2-Propanol | 40 | 1.15 - 1.40 |

*TPMA: Tris(2-pyridylmethyl)amine **PMDETA: Pentamethyldiethylenetriamine

Note: This data is based on analogous vinylpyridine systems and serves as a predictive model for the controlled polymerization of this compound.

Conventional Free Radical Polymerization Kinetics

Conventional free radical polymerization (FRP) of this compound can be initiated by thermal or photochemical decomposition of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO). The polymerization proceeds through the classical steps of initiation, propagation, and termination (by combination or disproportionation).

The kinetics of FRP are influenced by the concentrations of the monomer and initiator, as well as the temperature. The rate of polymerization (Rp) can be generally described by the following equation:

Rp = kpM1/2

where kp, kd, and kt are the rate constants for propagation, initiator decomposition, and termination, respectively; [M] and [I] are the concentrations of the monomer and initiator; and f is the initiator efficiency.

The electron-rich nature of the this compound monomer may affect the propagation rate constant. However, without specific experimental data, the exact kinetic parameters remain to be determined. Polymers produced by conventional FRP typically exhibit a broad molecular weight distribution (Đ > 1.5).

Copolymerization with Diverse Monomers

Copolymerization of this compound with other monomers is a versatile strategy to tailor the properties of the final material, combining the functionalities of the pyridine monomer with the characteristics of the comonomer.

Synthesis of Block Copolymers and Random Copolymers

Block Copolymers: Living polymerization techniques, such as ATRP, are ideal for synthesizing well-defined block copolymers. A polymer block of another monomer can be synthesized first and then used as a macroinitiator for the polymerization of this compound, or vice versa. This sequential addition of monomers allows for the creation of diblock, triblock, or multiblock copolymers with distinct segments. For example, a polystyrene-b-poly(this compound) block copolymer could be synthesized, combining a hydrophobic block with a functional, potentially hydrophilic (at low pH) block.

Random Copolymers: Random copolymers can be synthesized by the simultaneous polymerization of this compound and a comonomer. The composition and microstructure of the resulting copolymer depend on the initial monomer feed ratio and the reactivity ratios of the monomers. The reactivity ratios (r1 and r2) describe the relative preference of a growing polymer chain ending in one monomer to add the same monomer (r > 1) or the other monomer (r < 1).

Table 2: Exemplary Reactivity Ratios for Vinylpyridine Copolymerization (Analogous Systems)

| Monomer 1 (M1) | Monomer 2 (M2) | r1 | r2 | Copolymerization Tendency |

|---|---|---|---|---|

| 4-Vinylpyridine | Styrene (B11656) | 1.14 | 0.76 | Close to ideal random |

| 2-Vinylpyridine | Methyl Methacrylate (B99206) | 0.56 | 0.48 | Alternating tendency |

Note: This data is for analogous vinylpyridine systems and provides an indication of the likely copolymerization behavior of this compound with these common comonomers.

Incorporation into Thermoplastic Polyurethanes and Poly(meth)acrylates

The functional pyridine group of this compound makes it a valuable monomer for modifying the properties of other polymer systems.

Thermoplastic Polyurethanes (TPUs): While not a direct reaction to form the polyurethane backbone, polymers of this compound can be blended with TPUs to enhance properties such as adhesion, dyeability, or to introduce pH-responsive behavior. Alternatively, a hydroxyl-functionalized initiator could be used for the polymerization of this compound to create a macrodiol. This poly(this compound) diol could then be incorporated as a soft segment during the synthesis of a TPU, reacting with a diisocyanate and a chain extender. This would result in a TPU with pendant pyridine groups, offering unique functionalities.

Poly(meth)acrylates: this compound can be copolymerized with a wide range of (meth)acrylate monomers via controlled or conventional radical polymerization. This allows for the synthesis of copolymers with a tunable balance of properties. For instance, copolymerization with methyl methacrylate could yield a rigid, transparent material with functional pyridine sites, while copolymerization with butyl acrylate (B77674) could produce a more flexible, elastomeric material. The pyridine groups can act as sites for crosslinking, quaternization, or complexation with metal ions.

Architecture and Properties of Polymers Derived from this compound

The architecture of polymers derived from this compound can be controlled through the choice of polymerization technique. Linear homopolymers, random copolymers, and block copolymers are all accessible. The properties of these polymers are dictated by their molecular weight, composition, and the presence of the functional pyridine ring.

Properties of Poly(this compound):

Solubility: The solubility of the homopolymer is expected to be influenced by the polarity of the pyridine ring and the hydrocarbon backbone. It is likely to be soluble in polar organic solvents. Upon protonation of the pyridine nitrogen in acidic conditions, the polymer would become a polyelectrolyte and exhibit water solubility.

Thermal Properties: The glass transition temperature (Tg) of poly(this compound) is anticipated to be relatively high due to the rigid pyridine ring in the side chain. For comparison, the Tg of poly(4-vinylpyridine) is around 142 °C. The methyl and ethyl substituents may slightly alter the chain packing and, consequently, the Tg.

Chemical Properties: The pendant pyridine groups are basic and can undergo reactions such as:

Protonation: Reaction with acids to form pyridinium (B92312) salts, rendering the polymer pH-responsive.

Quaternization: Reaction with alkyl halides to form polyquaternary ammonium (B1175870) salts, which are strong polyelectrolytes with potential applications as biocides or flocculants.

Coordination: Complexation with metal ions, which can be utilized in catalysis, sensing, or for the creation of hybrid organic-inorganic materials.

The ability to precisely control the architecture and incorporate the unique functionality of the substituted pyridine ring makes this compound a promising monomer for the development of advanced polymeric materials with tailored properties for a variety of applications. Further dedicated research into the polymerization kinetics and properties of this specific monomer is warranted to fully unlock its potential.

Advanced Material Development Leveraging this compound as a Monomer

The unique molecular architecture of this compound, featuring a vinyl group amenable to polymerization and a functional pyridine ring, positions it as a promising monomer for the creation of advanced functional polymers. While direct and extensive research on the homopolymer and copolymers of this specific monomer is not widely documented, the well-established chemistry of related poly(vinylpyridine)s (PVPs), such as poly(2-vinylpyridine) (P2VP) and poly(4-vinylpyridine) (P4VP), provides a strong basis for predicting its potential in materials science. The presence of methyl groups at the 2 and 3 positions on the pyridine ring is anticipated to introduce specific steric and electronic modifications that could be harnessed for the development of novel materials with tailored properties.

Polymers derived from this compound can be designed to exhibit responsive behaviors, catalytic activity, and self-assembly characteristics. The lone pair of electrons on the pyridine nitrogen atom allows for a variety of post-polymerization modifications, including quaternization and coordination with metal ions, further expanding the functional scope of the resulting materials. These characteristics make poly(this compound) and its copolymers attractive candidates for applications in catalysis, nanotechnology, and smart coatings.

The synthesis of these advanced materials would likely employ controlled radical polymerization techniques, such as atom transfer radical polymerization (ATRP) or reversible addition-fragmentation chain-transfer (RAFT) polymerization, to achieve well-defined polymer architectures with controlled molecular weights and low dispersity. This level of control is crucial for the predictable self-assembly of block copolymers and the systematic tuning of material properties.

Functional Coatings and Surface Modifications

Polymers incorporating this compound are expected to be excellent candidates for functional coatings and surface modifications due to the adhesive and interactive nature of the pyridine moiety. The pyridine groups can form strong interactions with a variety of substrates through hydrogen bonding, electrostatic interactions, or coordination with surface metal ions. This would enable the creation of robust coatings that can alter the surface properties of materials, imparting functionalities such as anti-corrosion, anti-fouling, or enhanced biocompatibility.

The quaternization of the pyridine nitrogen in poly(this compound)-based coatings can be employed to create surfaces with permanent positive charges. Such surfaces are known to exhibit antimicrobial properties, making them suitable for biomedical devices and high-touch surfaces where microbial contamination is a concern. Furthermore, the responsive nature of the pyridine ring to pH changes could be utilized to develop "smart" coatings that alter their properties, such as wettability or charge density, in response to environmental stimuli.

| Potential Application | Functional Principle | Anticipated Properties of the Coating |

| Anti-corrosion | Formation of a dense, adhesive polymer layer that acts as a barrier to corrosive agents. Coordination of pyridine nitrogen with metal surfaces. | Excellent adhesion to metal substrates, low permeability to water and ions, long-term stability. |

| Antimicrobial Surfaces | Quaternization of the pyridine nitrogen leads to a polycationic surface that disrupts microbial membranes. | High antimicrobial efficacy, non-leaching, long-lasting effect. |

| pH-Responsive Surfaces | Protonation/deprotonation of the pyridine nitrogen in response to pH changes, altering surface charge and hydrophilicity. | Switchable wettability, controlled adhesion/release of biomolecules. |

This table presents anticipated applications and properties based on the known behavior of other poly(vinylpyridine) derivatives.

Catalysis and Support for Catalytic Nanoparticles

The pyridine units within the polymer chain of poly(this compound) can act as ligands to coordinate with transition metal ions, forming polymer-supported catalysts. These materials combine the advantages of homogeneous and heterogeneous catalysis, offering high catalytic activity and selectivity along with ease of separation and recyclability of the catalyst. The steric hindrance provided by the methyl groups at the 2 and 3 positions could influence the coordination environment of the metal center, potentially leading to unique catalytic selectivities compared to less substituted PVPs.

Moreover, these polymers can serve as excellent supports for the immobilization of metallic nanoparticles. The pyridine groups can stabilize nanoparticles, preventing their aggregation and maintaining their catalytic activity over extended periods. Copolymers containing blocks of poly(this compound) can self-assemble into nanostructures, such as micelles or films, where the pyridine-containing domains can selectively bind and template the formation of nanoparticles, leading to highly organized catalytic systems.

| Catalyst System | Role of Poly(this compound) | Potential Catalytic Application | Key Research Findings (Analogous Systems) |

| Polymer-Metal Complexes | Acts as a macroligand to immobilize and stabilize catalytically active metal ions. | Oxidation reactions, C-C coupling reactions, reduction reactions. | Poly(4-vinylpyridine)-supported palladium complexes have shown high efficiency in Suzuki and Heck coupling reactions. |

| Nanoparticle Support | Stabilizes and prevents the aggregation of metal nanoparticles (e.g., Au, Ag, Pd). | Hydrogenation, oxidation of pollutants, sensing. | Gold nanoparticles stabilized by P2VP block copolymers exhibit enhanced catalytic activity and stability. |

This data table is illustrative and draws upon findings from research on analogous poly(vinylpyridine) systems due to the limited direct data on poly(this compound).

Block Copolymers for Nanostructured Materials

When this compound is copolymerized with other monomers in a controlled fashion, the resulting block copolymers can self-assemble into a variety of ordered nanostructures, such as spheres, cylinders, lamellae, and gyroids. The morphology of these structures is dictated by the volume fraction of the constituent blocks and their chemical incompatibility.

The pyridine-containing domains within these nanostructures can serve as functional compartments. For instance, in a polystyrene-b-poly(this compound) block copolymer, the poly(this compound) domains can be selectively loaded with metal ions, guest molecules, or nanoparticles. This allows for the creation of materials with periodic nanoscale patterns of functionality, which are of interest for applications in nanoelectronics, high-density data storage, and advanced membranes. The specific substitution pattern of the pyridine ring in this compound may influence the self-assembly behavior and the interaction with guest species compared to other vinylpyridine isomers.

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of 5-ethenyl-2,3-dimethylpyridine, offering precise information about the atomic connectivity and stereochemistry of the molecule.

¹H NMR and ¹³C NMR Spectral Analysis for Structural Elucidation

One-dimensional ¹H and ¹³C NMR spectra provide the fundamental data for determining the molecular structure.

The ¹H NMR spectrum is characterized by distinct signals corresponding to the aromatic protons on the pyridine (B92270) ring, the protons of the two methyl groups, and the protons of the ethenyl (vinyl) substituent. The aromatic region is expected to show two singlets for the protons at the C-4 and C-6 positions, a result of their isolation from neighboring protons. The methyl groups at C-2 and C-3 also appear as sharp singlets in the aliphatic region. The ethenyl group presents a more complex AMX spin system, consisting of a doublet of doublets for the α-proton and two distinct signals for the terminal β-protons (cis and trans to the pyridine ring), each showing characteristic coupling constants. hw.ac.ukubc.ca

The ¹³C NMR spectrum complements the proton data by revealing the chemical environment of each carbon atom in the molecule. The spectrum would display nine unique signals: five for the carbons of the substituted pyridine ring, two for the methyl carbons, and two for the carbons of the ethenyl group. The chemical shifts of the ring carbons are influenced by the positions of the alkyl and vinyl substituents.

Interactive Table 1: Predicted ¹H and ¹³C NMR Data for this compound (in CDCl₃)

| Assignment | ¹H NMR | ¹³C NMR |

| δ (ppm) | Multiplicity | |

| Pyridine Ring | ||

| C-2 | - | - |

| C-3 | - | - |

| C-4 | ~7.25 | s |

| C-5 | - | - |

| C-6 | ~8.20 | s |

| Substituents | ||

| 2-CH₃ | ~2.45 | s |

| 3-CH₃ | ~2.25 | s |

| -CH=CH₂ (α-CH) | ~6.65 | dd |

| -CH=CH ₂ (β-CH₂, trans) | ~5.70 | d |

| -CH=CH ₂ (β-CH₂, cis) | ~5.25 | d |

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC)

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between different nuclei. researchgate.netsdsu.edu

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks. For this compound, the most informative correlations would be observed within the ethenyl group, showing cross-peaks between the α-proton and both β-protons. This confirms their connectivity within the same spin system. sdsu.edu

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This technique maps protons directly to their attached carbons (¹J_CH_). youtube.com It allows for the unambiguous assignment of each carbon signal based on the previously assigned proton spectrum. For instance, the aromatic proton signal at ~8.20 ppm would correlate with the carbon signal at ~148.0 ppm, assigning them to the C-6/H-6 pair.

The protons of the 2-CH₃ group showing a correlation to the C-2 and C-3 carbons of the pyridine ring.

The protons of the 3-CH₃ group showing correlations to C-2, C-3, and C-4.

The α-proton of the ethenyl group showing correlations to the C-4 and C-5 carbons of the ring, confirming the position of the vinyl substituent.

Interactive Table 2: Key Expected 2D NMR Correlations for this compound

| Technique | Correlating Protons (¹H) | Correlating Nuclei (¹H or ¹³C) | Information Gained |

| COSY | α-CH (ethenyl) | β-CH₂ (ethenyl) | Confirms connectivity within the vinyl group. |

| HSQC | H-4 | C-4 | Assigns the C-4 carbon. |

| H-6 | C-6 | Assigns the C-6 carbon. | |

| 2-CH₃ | 2-CH₃ carbon | Assigns the C-2 methyl carbon. | |

| HMBC | 2-CH₃ | C-2, C-3 | Confirms position of the methyl group at C-2. |

| H-4 | C-2, C-3, C-5, C-6 | Confirms H-4 position relative to substituents. | |

| α-CH (ethenyl) | C-4, C-5 | Confirms position of the ethenyl group at C-5. |

Dynamic NMR Studies for Conformational Analysis

Dynamic NMR (DNMR) studies could provide insights into the conformational dynamics of this compound, specifically concerning the rotation of the ethenyl group around the C5-Cα single bond. By conducting variable-temperature NMR experiments, it would be possible to determine the energy barrier to this rotation. At low temperatures, this rotation might become slow enough on the NMR timescale to cause broadening or splitting of the signals for the H-4 and H-6 protons, which are inequivalent with respect to the plane of the vinyl group. However, specific DNMR studies on this compound are not widely reported in the literature.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental formula of a compound and to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the elemental composition of this compound, distinguishing it from other isomers or compounds with the same nominal mass. The calculated exact mass serves as a definitive confirmation of the molecular formula.

Interactive Table 3: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₉H₁₁N |

| Calculated Exact Mass ([M+H]⁺) | 134.09642 u |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. mdpi.comcdc.gov It is an excellent method for assessing the purity of a this compound sample and for confirming its identity. researchgate.netgoogle.com

In a GC-MS analysis, the sample is first vaporized and separated based on its boiling point and affinity for the GC column. The separated components then enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting mass spectrum shows the molecular ion (M⁺) and a unique pattern of fragment ions.

For this compound, the mass spectrum would be expected to show a prominent molecular ion peak at m/z = 133. The fragmentation pattern would likely involve the loss of a methyl radical (CH₃•) to yield a fragment at m/z = 118, and the loss of a hydrogen atom to form a stable pyridinium-type cation at m/z = 132. The stability of the pyridine ring means it would likely remain intact during fragmentation.

Interactive Table 4: Predicted Major Fragment Ions in the EI-MS of this compound

| m/z | Proposed Fragment Ion | Formula |

| 133 | Molecular Ion [M]⁺ | [C₉H₁₁N]⁺ |

| 132 | [M-H]⁺ | [C₉H₁₀N]⁺ |

| 118 | [M-CH₃]⁺ | [C₈H₈N]⁺ |

| 91 | [C₇H₇]⁺ or [C₆H₅N]⁺ | Tropylium or Pyridyl Cation fragment |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixture Analysis

Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) stands as a pivotal analytical technique for the identification and quantification of this compound within complex matrices. This method combines the superior separation capabilities of liquid chromatography with the high sensitivity and specificity of mass spectrometry, making it indispensable for analyzing intricate mixtures such as environmental samples, biological fluids, or reaction products. nih.gov

In a typical LC-MS/MS workflow, the sample mixture is first introduced into a high-performance liquid chromatography (HPLC) system. The separation is commonly achieved on a reversed-phase column (e.g., a C18 column), where a gradient mobile phase, often consisting of acetonitrile (B52724) and water with additives like formic acid, is used to elute compounds based on their polarity. researchgate.net this compound, being a moderately polar compound, is effectively separated from other components in the mixture.

Following chromatographic separation, the analyte enters the mass spectrometer, typically through an electrospray ionization (ESI) source, which generates protonated molecules [M+H]⁺ in positive ion mode. The first stage of mass analysis (MS1) isolates this precursor ion based on its mass-to-charge ratio (m/z). This isolated ion is then directed into a collision cell, where it undergoes collision-induced dissociation (CID) with an inert gas, leading to fragmentation. The resulting product ions are analyzed in the second stage of mass analysis (MS2), generating a characteristic fragmentation pattern. This entire process, known as multiple reaction monitoring (MRM), provides a highly specific and sensitive fingerprint for the molecule. researchgate.net

While specific experimental fragmentation data for this compound is not widely published, the fragmentation pattern can be predicted based on its structure. Key fragmentation pathways would likely involve the loss of a methyl radical (•CH₃) from the [M+H]⁺ ion, cleavage of the ethenyl group, and characteristic cleavages of the pyridine ring itself. The high specificity of these transitions allows for confident identification and quantification even at trace levels.

Vibrational Spectroscopy: Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique for the structural characterization of this compound by identifying its functional groups. The IR spectrum reveals the vibrational modes of the molecule's covalent bonds, providing a unique "fingerprint." Each peak in the spectrum corresponds to a specific type of bond vibration (e.g., stretching or bending) at a characteristic frequency. For this compound, the spectrum is dominated by features arising from the substituted pyridine ring and the ethenyl (vinyl) substituent. nist.gov

Attenuated Total Reflectance (ATR) IR spectroscopy is a powerful surface-sensitive variant of IR spectroscopy used to study the adsorption of molecules onto solid surfaces in situ. nih.gov This technique is particularly valuable for investigating the interaction of this compound with materials such as catalysts, metal oxides, or polymers. rsc.orgresearchgate.net

In ATR-IR studies, the pyridine nitrogen atom's lone pair of electrons can interact with acidic sites on a surface. The nature of this interaction can be distinguished by observing shifts in the vibrational frequencies of the pyridine ring. researchgate.net

Lewis Acidity: Adsorption onto Lewis acid sites (electron-pair acceptors) occurs via coordination through the nitrogen lone pair. This interaction typically results in a noticeable shift of the ring stretching bands to higher wavenumbers.

Brønsted Acidity: Interaction with Brønsted acid sites (proton donors) leads to the formation of a pyridinium (B92312) ion. This protonation causes significant and characteristic shifts in the ring vibration frequencies, which are distinct from those caused by Lewis acid interactions. rsc.org

By monitoring these spectral changes, ATR-IR can provide detailed insights into the mechanism of surface binding, the nature of active sites on a material, and the orientation of the adsorbed molecule. nih.gov

The IR spectrum of this compound is a composite of the vibrational modes of its constituent parts: the trisubstituted pyridine ring and the ethenyl group. Drawing comparisons with analogous molecules like vinylpyridines and lutidines allows for the assignment of its principal absorption bands. mdpi.comcdnsciencepub.com

The ethenyl group gives rise to several characteristic peaks:

=C-H Stretching: A moderate to weak band typically appears above 3000 cm⁻¹, often around 3080-3010 cm⁻¹, corresponding to the stretching of the sp² C-H bonds. researchgate.net

C=C Stretching: The vinyl C=C double bond stretch is observed in the 1650-1630 cm⁻¹ region. researchgate.net

Out-of-Plane =C-H Bending: Strong absorption bands in the 1000-890 cm⁻¹ range are characteristic of the out-of-plane bending (wagging) of the vinyl C-H bonds and are highly indicative of this functional group. chemicalbook.com

The 2,3,5-trisubstituted pyridine ring exhibits a complex series of absorptions:

Aromatic C-H Stretching: Weak to moderate bands are found in the 3100-3000 cm⁻¹ region.

Ring C=C and C=N Stretching: A series of sharp, moderate to strong bands typically appear in the 1610-1430 cm⁻¹ region. For substituted pyridines, characteristic bands are often seen near 1600 cm⁻¹, 1580 cm⁻¹, 1470 cm⁻¹, and 1430 cm⁻¹. mdpi.compw.edu.pl

Aromatic C-H In-Plane Bending: These vibrations occur in the 1300-1000 cm⁻¹ region.

Ring Breathing and C-H Out-of-Plane Bending: The pattern of strong bands in the region below 900 cm⁻¹ is highly diagnostic of the substitution pattern on the aromatic ring. cdnsciencepub.com

The table below summarizes these characteristic vibrational frequencies.

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| Ethenyl | =C-H Stretch | 3080 - 3010 |

| Ethenyl | C=C Stretch | 1650 - 1630 |

| Ethenyl | =C-H Out-of-Plane Bend | 1000 - 890 |

| Pyridine Ring | Aromatic C-H Stretch | 3100 - 3000 |

| Pyridine Ring | C=C and C=N Stretch | 1610 - 1430 |

| Pyridine Ring | C-H Out-of-Plane Bend | < 900 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of light in the UV and visible regions. For aromatic compounds like this compound, the spectrum is characterized by absorption bands arising from π → π* transitions within the conjugated system of the pyridine ring and the ethenyl substituent. youtube.com

Analysis of structurally similar compounds, such as 2-ethyl-3,5-dimethylpyridine (B72401), offers valuable insight into the expected spectral properties. In a non-polar solvent like ethanol, such compounds typically exhibit a strong absorption maximum (λmax) characteristic of the π → π* transition of the substituted pyridine ring. The presence of electron-donating alkyl and ethenyl groups on the ring influences the energy of these transitions.

Under acidic conditions, the pyridine nitrogen becomes protonated, forming a pyridinium ion. This modification of the chromophore typically leads to a bathochromic shift (a shift to a longer wavelength), as the electronic structure of the ring is altered. The molar extinction coefficient (ε), a measure of how strongly the molecule absorbs light at a given wavelength, often increases upon protonation.

| Solvent Condition | λmax (nm) (projected) | Molar Extinction Coefficient (ε) (L·mol⁻¹·cm⁻¹) (projected) | Electronic Transition |

| Neutral (e.g., Ethanol) | ~270 | ~3,400 | π → π |

| Acidic (e.g., Acidic Ethanol) | ~274 | ~5,800 | π → π |

| Data projected from the closely related compound 2-ethyl-3,5-dimethylpyridine. |

These transitions are a hallmark of the aromatic system and confirm the retention of its electronic structure. The specific position and intensity of the absorption bands are sensitive to substitution and the solvent environment, making UV-Vis spectroscopy a useful tool for both qualitative characterization and quantitative analysis. researchgate.net

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive analytical method for determining the precise three-dimensional arrangement of atoms and molecules in the solid state. By diffracting X-rays off a single crystal of a compound, researchers can generate a detailed electron density map, from which a complete molecular structure can be elucidated. This includes precise measurements of bond lengths, bond angles, and torsional angles, as well as the packing arrangement of molecules within the crystal lattice.

For this compound, a successful single-crystal X-ray diffraction analysis would provide unambiguous confirmation of its molecular structure, including the planarity of the pyridine ring and the conformation of the ethenyl and methyl substituents relative to it. Furthermore, it would reveal the nature of intermolecular interactions, such as hydrogen bonding (if applicable) or π-stacking, that govern the crystal packing.

While X-ray crystallography is a powerful tool for absolute structural assignment, a search of the current literature did not yield a published crystal structure specifically for this compound. However, the technique remains the gold standard for solid-state structural determination of organic compounds. mdpi.com

Advanced Chromatographic Separations (e.g., HPLC) for Isolation and Purity

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, purification, and purity assessment of this compound. nih.gov Due to its versatility and high resolution, HPLC is well-suited for isolating the target compound from reaction byproducts, starting materials, or other impurities. mdpi.com

Reversed-phase HPLC is the most common mode used for the analysis of pyridine derivatives. sielc.com A typical method employs a non-polar stationary phase, such as a C18 (octadecyl-silica) column, and a polar mobile phase. sielc.com

Stationary Phase: C18 columns are widely used, offering excellent retention and separation for moderately polar compounds.

Mobile Phase: A gradient elution is often employed, starting with a high proportion of an aqueous solvent (e.g., water with a buffer like formic acid or phosphoric acid) and gradually increasing the proportion of an organic modifier (e.g., acetonitrile or methanol). helixchrom.com The acidic buffer helps to ensure sharp, symmetrical peak shapes by protonating the pyridine nitrogen. sielc.com

Detection: UV detection is highly effective for pyridine-containing compounds due to their strong absorbance in the UV region. A detection wavelength around 250-270 nm is typically selected to maximize sensitivity. sielc.comsielc.com

This methodology allows for the efficient separation of this compound from closely related isomers and other components, enabling accurate purity determination and effective preparative isolation. ijcmas.com

Ion Mobility Spectrometry (IMS) for Trace Analysis

Ion Mobility Spectrometry (IMS) is a rapid and highly sensitive analytical technique for the detection and identification of volatile and semi-volatile organic compounds in the gas phase, operating at atmospheric pressure. This method separates ions based on their velocity through a drift tube under the influence of a weak electric field. The separation is dependent on the size, shape, and charge of the ion, providing a measure of the ion's mobility. For trace analysis, IMS is particularly valuable due to its high sensitivity, often reaching picogram (pg) to nanogram (ng) levels, its rapid response time, and the portability of the instrumentation.

The analysis of pyridine derivatives by IMS typically involves introducing a vapor-phase sample into the instrument's ionization region. Here, molecules are ionized, commonly through a radioactive source (e.g., ⁶³Ni) or a non-radioactive source like a corona discharge, to form protonated molecules [M+H]⁺ in the positive ion mode. These ions are then gated into a drift tube where they travel against a counter-flowing inert drift gas (such as nitrogen or clean air). The time it takes for an ion to traverse the drift tube to the detector is known as the drift time.

This drift time is characteristic of a particular ion under specific experimental conditions (drift tube length, electric field strength, temperature, and pressure). To allow for inter-instrument comparison, the drift time is often converted to a normalized value called the reduced mobility constant (K₀).

For context, the reduced mobility of the product ion for pyridine has been calculated. In one study, using 2,6-lutidine (2,6-dimethylpyridine) as a chemical standard, the K₀ value for the pyridine product ion in the positive mode was determined. researchgate.net Such data for parent compounds and their derivatives are crucial for building spectral libraries for the identification of unknown substances. The quantitative response for pyridine has been investigated at concentrations as low as 5 parts per billion by volume (ppbv), demonstrating the high sensitivity of IMS for this class of compounds. researchgate.net

Given that this compound is a substituted pyridine, it is expected to be amenable to IMS analysis. The presence of the dimethyl and ethenyl groups would alter its collision cross-section and proton affinity compared to unsubstituted pyridine, resulting in a unique drift time and K₀ value that would allow for its specific detection. However, without experimental data, the precise K₀ value for this compound remains undetermined.

The table below presents available IMS data for pyridine, which serves as a foundational reference for understanding how substituted pyridines like this compound might be characterized.

| Compound Name | Ion Species | Reduced Mobility (K₀) (cm²V⁻¹s⁻¹) | Concentration Range for Quantitative Analysis | Reference |

| Pyridine | Product Ion | 1.75 | 5 - 315 ppbv | researchgate.net |

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are essential tools for predicting molecular structure, stability, and reactivity from first principles.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For a molecule like 5-ethenyl-2,3-dimethylpyridine, DFT calculations, often using functionals like B3LYP with a basis set such as 6-31G(d,p), would be employed to determine its most stable three-dimensional geometry. nih.gov This process, known as geometry optimization, calculates bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state of the molecule. The electron-donating methyl and ethenyl groups are expected to influence the electron density distribution within the pyridine (B92270) ring, which DFT can quantify through calculations of atomic charges and electrostatic potential maps. While specific optimized parameters for this compound are not available, studies on other substituted pyridines confirm that DFT provides reliable geometric and electronic data that correlate well with experimental findings. nih.gov

Table 1: Hypothetical DFT-Calculated Geometrical Parameters for this compound This table is illustrative and based on general values for similar chemical structures, as specific data for the target compound is not available in the reviewed literature.

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length | N1-C2 | ~1.34 Å |

| Bond Length | C5-C(ethenyl) | ~1.48 Å |

| Bond Angle | C2-N1-C6 | ~117° |

| Dihedral Angle | C4-C5-C(ethenyl)-C(vinyl) | Planar or near-planar |

Frontier Molecular Orbital (FMO) theory is used to predict the reactivity of a molecule by analyzing the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of chemical reactivity and kinetic stability. nih.gov A small energy gap suggests that the molecule is more polarizable, has higher chemical reactivity, and lower kinetic stability. nih.govmdpi.com For this compound, the electron-donating alkyl and vinyl groups would be expected to raise the energy of the HOMO and influence the energy of the LUMO, likely resulting in a relatively small energy gap, indicating a reactive species. Global reactivity descriptors such as electronegativity, chemical hardness, and softness can also be derived from HOMO and LUMO energies to further quantify reactivity. mdpi.com

Table 2: Global Reactivity Descriptors Derived from HOMO-LUMO Energies This table explains the concepts; specific values for this compound are not available.

| Descriptor | Formula | Predicted Property |

|---|---|---|

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to charge transfer |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Measures electron-attracting power |

Theoretical calculations are widely used to predict spectroscopic properties, which can aid in the structural characterization of new compounds. DFT methods can accurately forecast the vibrational frequencies that would be observed in an Infrared (IR) spectrum. For this compound, characteristic stretching frequencies for the aromatic C-H, aliphatic C-H, C=N, C=C, and vinyl C=C bonds could be calculated. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be predicted using methods like Gauge-Independent Atomic Orbital (GIAO). These theoretical spectra are invaluable for comparing with and interpreting experimental data. researchgate.net

Molecular Dynamics Simulations to Understand Conformation and Interactions

Molecular dynamics (MD) simulations model the physical movement of atoms and molecules over time, providing insight into conformational dynamics and intermolecular interactions. For a molecule like this compound, which has rotatable methyl and ethenyl groups, MD simulations could explore its conformational landscape and the energy barriers between different rotational isomers (rotamers). Such simulations, performed in various solvents, would also reveal how the molecule interacts with its environment, which is crucial for understanding its behavior in solution.

Reaction Mechanism Elucidation Through Computational Pathways

Computational chemistry is a key tool for elucidating reaction mechanisms. By modeling potential reaction pathways, locating transition states, and calculating activation energies, researchers can determine the most likely mechanism for a chemical transformation. For instance, the synthesis of substituted pyridines often involves complex cyclization and rearrangement steps. researchgate.net Theoretical studies on the formation of this compound could investigate the thermodynamics and kinetics of different proposed synthetic routes, such as palladium-catalyzed heterocyclization, providing insights that are difficult to obtain through experimental means alone. rsc.org

Structure-Reactivity Relationship (SAR) Studies in Non-Biological Contexts

Structure-Reactivity Relationship (SAR) studies aim to understand how a molecule's chemical structure influences its reactivity. In a non-biological context, this involves correlating structural or electronic features with chemical properties like catalytic activity or reaction rates. For pyridine derivatives, SAR studies have shown that the electronic nature of substituents (whether they are electron-donating or electron-withdrawing) significantly impacts the reactivity of the pyridine ring and the metal complexes they form. nih.gov Computational parameters, such as atomic charges, HOMO-LUMO energies, and electrostatic potentials, can be used as descriptors in quantitative structure-reactivity relationship (QSRR) models to predict the reactivity of new pyridine derivatives like this compound. researchgate.net The electron-donating nature of the ethyl and dimethyl groups is known to increase the electron density of the pyridine ring, making it more susceptible to certain types of reactions compared to unsubstituted pyridine.

Coordination Chemistry and Catalysis

5-Ethenyl-2,3-dimethylpyridine as a Ligand in Metal Complexes

The presence of a nitrogen lone pair on the pyridine (B92270) ring and a π-system in the ethenyl group allows this compound to function as a versatile ligand for various transition metals.

Synthesis and Characterization of Transition Metal Complexes (e.g., Ni(II), Pd(II) Complexes)